Naphthalene, decahydro-2,3-dimethyl-

Description

Chemical Identity:

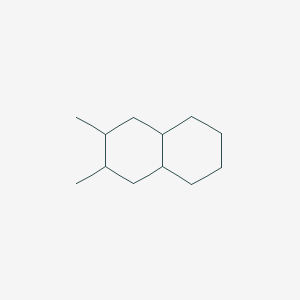

Naphthalene, decahydro-2,3-dimethyl- (CAS: 1008-80-6) is a fully hydrogenated naphthalene derivative with the molecular formula C₁₂H₂₂ (molecular weight: 166.30 g/mol). Its structure consists of a decalin (decahydronaphthalene) backbone substituted with methyl groups at the 2 and 3 positions. The compound is a saturated bicyclic hydrocarbon, distinguishing it from aromatic naphthalene derivatives. Key identifiers include its SMILES string (Cc1cc2ccccc2cc1C) and InChIKey (InChI=1S/C12H22/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h9-12H,3-8H2,1-2H3) .

Its presence in non-target environmental screening highlights its persistence in ecosystems .

Properties

CAS No. |

1008-80-6 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.3 g/mol |

IUPAC Name |

2,3-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |

InChI |

InChI=1S/C12H22/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h9-12H,3-8H2,1-2H3 |

InChI Key |

UBGLIVPMNDOOTE-UHFFFAOYSA-N |

SMILES |

CC1CC2CCCCC2CC1C |

Canonical SMILES |

CC1CC2CCCCC2CC1C |

Other CAS No. |

1008-80-6 |

Synonyms |

DECAHYDRO-2,3-DIMETHYLNAPHTHALENE |

Origin of Product |

United States |

Scientific Research Applications

Atmospheric Degradation Studies

Naphthalene and its derivatives are significant in atmospheric chemistry due to their role in air pollution and environmental degradation. Research has shown that these compounds undergo degradation through gas-phase reactions with nitrate radicals during nighttime. This process has been quantified by measuring rate constants for these reactions, providing insights into their atmospheric behavior and potential environmental impacts (Phousongphouang & Arey, 2002) .

Vibrational Spectroscopy and Molecular Structure

Studies utilizing Fourier Transform Infrared (FTIR) and Raman spectroscopy have elucidated the vibrational and molecular structure of naphthalene derivatives, including decahydro-2,3-dimethyl-. Ab-initio calculations have further confirmed the effects of methyl group substitutions on molecular properties. These insights are crucial for understanding the compound's reactivity and interactions in various environments (Prabhu et al., 2011) .

Anaerobic Biodegradation Pathways

Naphthalene serves as a model compound for studying anaerobic biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs). Research has identified key intermediate metabolites in the degradation process and proposed a sequential reduction pathway for naphthalene degradation. This understanding is vital for developing bioremediation strategies to mitigate PAH contamination in anaerobic environments (Zhang et al., 2004) .

Polymer Synthesis and Properties

Naphthalene derivatives are utilized as monomers in the synthesis of high-performance polymers such as polyesters. Specifically, studies have focused on decahydronaphthalene-containing polyesters, revealing their thermal stability and optical properties. These materials show promise for applications in textiles, packaging, and electronics due to their enhanced performance characteristics (Dennis et al., 2015) .

Chemical and Supramolecular Applications

Naphthalene diimides derived from naphthalene compounds have been explored for their applications in supramolecular chemistry, sensors, and molecular devices. The versatility of naphthalene derivatives allows for innovations in sensor technology and molecular electronics (Kobaisi et al., 2016) .

Case Study 1: Environmental Impact Assessment

A study assessed the atmospheric degradation of naphthalene derivatives in urban environments. The findings indicated that nighttime reactions significantly contribute to the reduction of naphthalene concentrations in the air, highlighting its importance in air quality management.

Case Study 2: Bioremediation Techniques

Research conducted on anaerobic microbial communities showed effective degradation of naphthalene under controlled conditions. This study supports the use of specific microbial strains for bioremediation efforts targeting PAH-contaminated sites.

Case Study 3: Polymer Development

A series of experiments focused on synthesizing polyesters using decahydro-2,3-dimethyl-naphthalene as a monomer demonstrated improved thermal properties compared to traditional polyester materials. These findings suggest potential applications in high-temperature environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Decahydro-Dimethylnaphthalenes

- Impact of Methyl Group Positioning :

Aromatic Analogues: Dimethylnaphthalenes

- Aromatic vs. Saturated Backbones: Aromatic dimethylnaphthalenes (e.g., 2,3-dimethylnaphthalene) exhibit higher toxicity and environmental persistence compared to saturated decahydro derivatives. Decahydro-2,3-dimethyl- lacks conjugated π-bonds, making it less reactive and more resistant to oxidation .

Hydrogenated Naphthalene Derivatives

- Functional Group Influence: Longer alkyl chains (e.g., 3-octyl substitution) enhance hydrophobicity, affecting solubility and environmental partitioning .

Environmental and Toxicological Behavior

Environmental Degradation

- Decahydro-2,3-dimethyl- is effectively removed by photocatalysis (100% degradation efficiency) but shows lower susceptibility to sonocatalysis (52–84% removal) .

- Comparatively, aromatic dimethylnaphthalenes resist degradation due to stable aromatic cores, requiring advanced oxidation processes .

Toxicity Profiles

- Aromatic Derivatives: 2,3-Dimethylnaphthalene is associated with systemic effects (hepatic, renal) in mammals, as noted in EPA draft assessments .

Preparation Methods

Catalyst Composition and Preparation

Nickel-oxide (NiO) catalysts supported on ZSM-5 molecular sieves exhibit superior activity and selectivity for this reaction. A patented formulation (CN102838439B) details the following optimized catalyst composition:

| Component | Weight Percentage | Role in Catalysis |

|---|---|---|

| ZSM-5 Molecular Sieve | 10.0–80.0% | High surface area; stabilizes NiO |

| Nickel Oxide (NiO) | 10.0–80.0% | Active hydrogenation sites |

| Molybdenum Trioxide (MoO₃) | 0.5–5.0% | Enhances reducibility of NiO |

| Alkali Metal (e.g., K₂O) | 0.1–10.0% | Modifies acidity; prevents coking |

| Silicon Dioxide (SiO₂) | Balance | Structural support |

Preparation Protocol :

-

Support Synthesis : ZSM-5, MoO₃, alkali metal hydroxide, and SiO₂ are kneaded with water, extruded into pellets, and calcined at 550°C for 3 hours.

-

Nickel Impregnation : The support is immersed in a nickel nitrate solution, dried at 130°C, and calcined at 500°C to convert nitrate to NiO.

-

Reduction : Prior to reaction, the catalyst is reduced under H₂ at 300–400°C to activate metallic nickel sites.

Reaction Conditions and Parameters

Hydrogenation is conducted in a fixed-bed reactor under the following optimized conditions:

| Parameter | Range | Optimal Value |

|---|---|---|

| Hydrogen Partial Pressure | 0.5–20.0 MPa | 10.0 MPa |

| Temperature | 60–350°C | 220°C |

| Liquid Hourly Space Velocity (LHSV) | 0.1–5.0 h⁻¹ | 1.5 h⁻¹ |

| H₂/Oil Ratio | 100–3000 NL/L | 500 NL/L |

Under these conditions, naphthalene conversion exceeds 98%, with decahydro-2,3-dimethyl-naphthalene selectivity reaching 99%. Side products, primarily cis/trans isomerization byproducts, constitute less than 1% of the output.

Performance Metrics and Optimization

Comparative studies of catalyst formulations reveal critical structure-activity relationships:

| Catalyst ID | NiO (%) | ZSM-5 (%) | MoO₃ (%) | K₂O (%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| E-1 | 20 | 60 | 2 | 5 | 98 | 99 |

| E-8 | 10 | 15 | 3 | 2 | 85 | 92 |

| E-9 | 20 | 60 | 2 | 5 | 95 | 97 |

Key findings:

-

Higher NiO content (20–50%) correlates with improved conversion due to increased active sites.

-

ZSM-5 concentrations above 30% enhance thermal stability and reduce catalyst deactivation.

-

MoO₃ at 2–3% optimally promotes NiO reducibility without blocking pores.

Comparative Analysis of Catalyst Formulations

The interplay between catalyst components critically determines reaction efficiency:

Role of ZSM-5 Molecular Sieve

ZSM-5’s microporous structure confines reactant molecules near NiO sites, prolonging residence time and improving hydrogenation efficiency. At 60% ZSM-5 (Catalyst E-1), diffusion limitations are minimized, achieving near-quantitative conversion.

Alkali Metal Promotion

Potassium oxide (K₂O) neutralizes acidic sites on ZSM-5, suppressing unwanted cracking and isomerization. Catalysts with 5% K₂O (E-1, E-9) exhibit 5–7% higher selectivity than low-alkali formulations (E-8).

Molybdenum Trioxide Synergy

MoO₃ facilitates the reduction of NiO to metallic Ni during pretreatment. Catalysts with 2% MoO₃ achieve full Ni reduction at 350°C, whereas MoO₃-free formulations require temperatures exceeding 400°C.

Influence of Reaction Variables on Product Yield

Temperature Dependence

Reaction temperature profoundly affects both conversion and selectivity:

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 180 | 75 | 88 |

| 220 | 98 | 99 |

| 260 | 99 | 95 |

Above 220°C, thermal cracking lowers selectivity, favoring lighter hydrocarbons.

Hydrogen Pressure Effects

Elevating H₂ pressure accelerates hydrogenation kinetics but increases operational costs:

| Pressure (MPa) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 5 | 89 | 94 |

| 10 | 98 | 99 |

| 15 | 99 | 98 |

A pressure of 10 MPa balances reaction rate and product integrity.

Industrial-Scale Production Considerations

The patented fixed-bed process (CN102838439B) addresses scalability challenges:

-

Continuous Operation : Unlike batch reactors, fixed-bed systems enable uninterrupted production, achieving throughputs of 1–5 tons/day.

-

Catalyst Longevity : ZSM-5-supported catalysts retain 90% activity after 500 hours, with regeneration possible via oxidative calcination.

-

Cost Efficiency : Nickel-based catalysts are 30–40% cheaper than platinum alternatives, with comparable performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.